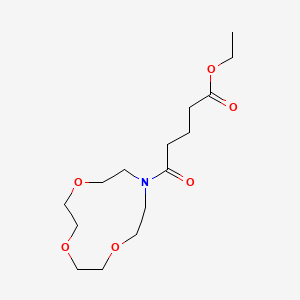
Ethyl 5-oxo-5-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-oxo-5-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentanoate is a complex organic compound with a molecular formula of C15H27NO6. It contains a twelve-membered ring, an ester group, a tertiary amide, and multiple ether linkages
Preparation Methods
The synthesis of Ethyl 5-oxo-5-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentanoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl 5-oxo-5-bromopentanoate with 1,4,7-trioxa-10-azacyclododecane under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require stringent control of reaction conditions, including temperature, pressure, and reaction time, to ensure consistent product quality.
Chemical Reactions Analysis
Ethyl 5-oxo-5-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
Ethyl 5-oxo-5-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in drug development, particularly for compounds targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-5-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition or activation of enzymatic activity, alteration of receptor signaling, and changes in cellular processes .
Comparison with Similar Compounds
Ethyl 5-oxo-5-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentanoate can be compared with similar compounds such as Ethyl (2R,4S)-2,4-dimethyl-5-oxo-5-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentanoate. While both compounds share a similar core structure, differences in their substituents can lead to variations in their chemical properties and reactivity.
Properties
Molecular Formula |
C15H27NO6 |
|---|---|
Molecular Weight |
317.38 g/mol |
IUPAC Name |
ethyl 5-oxo-5-(1,4,7-trioxa-10-azacyclododec-10-yl)pentanoate |
InChI |
InChI=1S/C15H27NO6/c1-2-22-15(18)5-3-4-14(17)16-6-8-19-10-12-21-13-11-20-9-7-16/h2-13H2,1H3 |
InChI Key |
UWVHRDRVULDRJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=O)N1CCOCCOCCOCC1 |
solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















